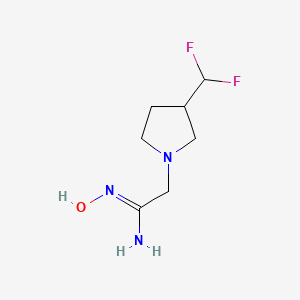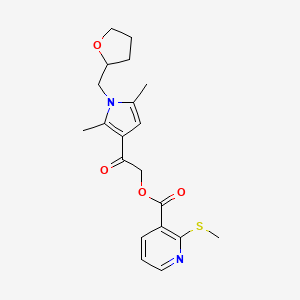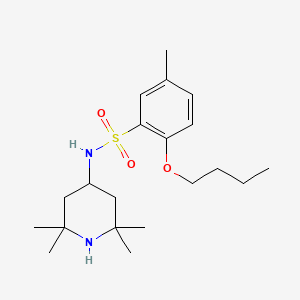
2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butoxy group, a methyl group, and a piperidinyl group attached to a benzenesulfonamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-butoxy-5-methylbenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidinol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency in the final product .
化学反応の分析
Types of Reactions
2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
作用機序
The mechanism by which 2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidinyl group may interact with receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the benzenesulfonamide group.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another compound with a piperidinyl group, used in polymer chemistry.
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.
Uniqueness
2-butoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the butoxy and piperidinyl groups enhances its versatility in various applications, distinguishing it from other similar compounds.
特性
分子式 |
C20H34N2O3S |
|---|---|
分子量 |
382.6 g/mol |
IUPAC名 |
2-butoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H34N2O3S/c1-7-8-11-25-17-10-9-15(2)12-18(17)26(23,24)21-16-13-19(3,4)22-20(5,6)14-16/h9-10,12,16,21-22H,7-8,11,13-14H2,1-6H3 |
InChIキー |
QKGILWKFXADFNK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


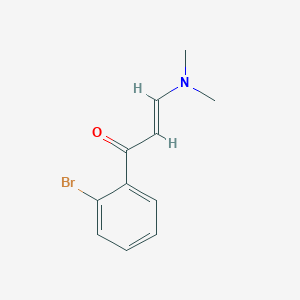
methyl]-2-(dimethylamino)-4(3H)-pyrimidinone](/img/structure/B13365844.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365845.png)
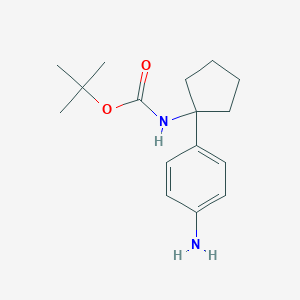
![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365852.png)
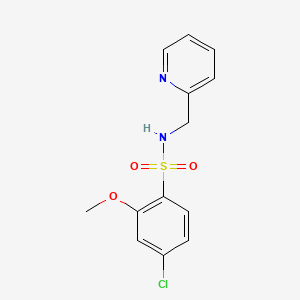
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365861.png)
![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
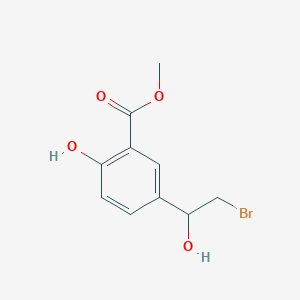
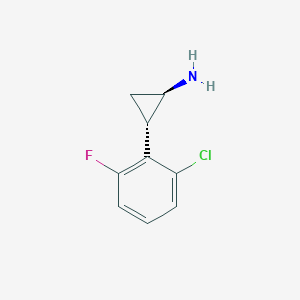
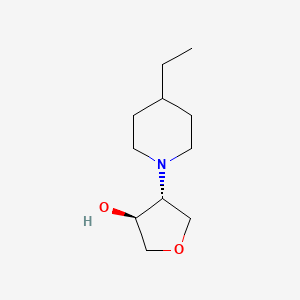
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
